6-Heptyn-1-ol

Description

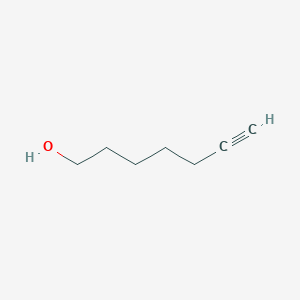

6-Heptyn-1-ol (CAS 63478-76-2) is a terminal alkyne alcohol with the molecular formula C₇H₁₂O and a molecular weight of 112.17 g/mol. Its structure features a hydroxyl group at the terminal carbon (C1) and a triple bond between C6 and C7 (HOCH₂(CH₂)₃C≡CH) . Key physical properties include:

It is synthesized via reactions such as esterification (e.g., conversion to dimethyl pyridine dicarboxylates in 87% yield ) or sulfonylation (e.g., para-toluenesulfonyl chloride reactions in 70% yield ). Applications span organic synthesis, including macrocyclic lactones (via alkyne-aldehyde coupling ), click chemistry , and Raman imaging (after deuteration, with C≡D stretching at 2595 cm⁻¹ ).

Propriétés

IUPAC Name |

hept-6-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h1,8H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRCLEXKQNWTDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40451552 | |

| Record name | 6-heptyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63478-76-2 | |

| Record name | 6-heptyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Heptyn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Overview

A widely cited industrial method involves the catalytic hydrogenation of heptan-1-yne (1-heptyne) with water in the presence of platinum (Pt) or palladium (Pd) catalysts. This process selectively introduces a hydroxyl group at the terminal position while maintaining the alkyne functionality.

Reaction Scheme:

Key Parameters

Mechanistic Insights

The reaction proceeds via anti-Markovnikov addition, where the catalyst facilitates water dissociation into hydroxyl and hydrogen species. The hydroxyl group attaches to the terminal carbon of the alkyne, while the hydrogen saturates the adjacent carbon, preserving the triple bond.

Alkynylation of Aldehydes via Grignard Reagents

Methodology

The Journal of Organic Chemistry (1984) details a two-step synthesis using hexanal and propargyl bromide:

Step 1: Formation of Propargyl Magnesium Bromide

Step 2: Nucleophilic Addition to Hexanal

Optimization Data

Advantages and Limitations

-

Advantages : High regioselectivity; adaptable to large-scale production.

-

Limitations : Requires strict anhydrous conditions; Grignard reagent sensitivity to protic solvents.

Protective Group Strategies in Multi-Step Synthesis

Synthesis of Musk Lactone Precursors

A 2016 Organic & Biomolecular Chemistry study highlights this compound’s role in synthesizing musk lactone. The alcohol is protected as a silyl ether (e.g., tert-butyldimethylsilyl) to prevent undesired side reactions during subsequent coupling steps.

Protection Reaction:

Conditions and Outcomes

Industrial vs. Laboratory-Scale Production

Industrial Protocols

Laboratory Techniques

-

Grignard Alkynylation : Favored for small-scale, high-purity batches.

-

Purification : Distillation under reduced pressure (boiling point: 85°C at 17 Torr) or silica gel chromatography.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Catalytic Hydrogenation | 65–78 | High | Moderate |

| Grignard Alkynylation | 70–85 | Low | High |

| Protective Group Route | >90 | Medium | Low |

Catalytic hydrogenation balances scalability and cost, whereas Grignard reactions excel in yield but require stringent conditions .

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

6-Heptyn-1-ol serves as a crucial building block in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions enables the production of pharmaceuticals and agrochemicals. Specifically, it is utilized in:

- Synthesis of Cyclic Compounds : It acts as a reagent in the preparation of cyclic compounds, essential for developing new drugs and materials .

- Intermediate in Organic Synthesis : The compound is frequently employed as an intermediate in the synthesis of other organic compounds, enhancing its utility in chemical research and industrial applications .

Biological Applications

Enzyme Mechanisms and Metabolic Pathways

In biological research, this compound is used to study enzyme mechanisms and metabolic pathways. Its structural features allow it to interact with various biological targets, making it valuable for:

- Investigating Antimicrobial Properties : Derivatives of this compound are being explored for their potential antimicrobial activities, contributing to the development of new antibacterial agents.

- Anticancer Research : The compound has been studied for its derivatives that exhibit anticancer properties, particularly in relation to C-16 alkynic fatty acids .

Industrial Applications

Polymer and Resin Production

In the industrial sector, this compound is utilized as an intermediate in producing polymers and resins. Its unique reactivity allows for the development of specialized materials with desirable properties.

Case Study 1: Anticancer Activity

Research has demonstrated that certain derivatives of this compound possess significant anticancer activity. For instance, studies have shown that compounds derived from this alkyne alcohol can inhibit cancer cell proliferation through specific molecular pathways . The mechanism involves interaction with cellular receptors that modulate growth signals.

Case Study 2: Enzyme Inhibition

In another study focused on enzyme inhibition, researchers synthesized deuterated forms of this compound to investigate their effects on lipid metabolism within cells. The findings indicated that these compounds could effectively alter lipid droplet dynamics, highlighting their potential role in metabolic studies .

Mécanisme D'action

The mechanism of action of 6-Heptyn-1-ol involves its ability to participate in various chemical reactions due to the presence of the triple bond and hydroxyl group. These functional groups allow the compound to interact with different molecular targets, including enzymes and receptors, leading to diverse biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Analysis

| Compound | Molecular Formula | Functional Groups | Key Features |

|---|---|---|---|

| 6-Heptyn-1-ol | C₇H₁₂O | Terminal alkyne, primary -OH | High reactivity due to triple bond |

| 6-Methylheptan-1-ol | C₈H₁₈O | Saturated alcohol | Lower reactivity; used in fragrances |

| 6-Methyl-5-hepten-1-ol | C₈H₁₆O | Double bond (C5–C6), -OH | Intermediate for terpene synthesis |

| Hexan-6-olide | C₆H₁₀O₂ | Cyclic ester (lactone) | Macrocyclic structure; used in polymers |

Physical and Chemical Properties

Key Research Findings

Reactivity in Esterification :

- This compound reacts with pyridine dicarboxylates under reflux (NEt₃, 3 days) to yield ether-linked pyridine derivatives (87% yield) .

- In contrast, saturated alcohols like 6-Methylheptan-1-ol require harsher conditions for similar transformations .

Deuteration for Imaging :

- Deuteration of this compound shifts Raman signals from C≡H (3304 cm⁻¹) to C≡D (2595 cm⁻¹), enabling selective cellular imaging .

Macrocyclic Synthesis :

- Coupling this compound with aldehydes (e.g., aldehyde 14) forms macrocyclic lactones (e.g., lactone 10) via seco-acid intermediates .

Activité Biologique

6-Heptyn-1-ol, an alkyne alcohol with the molecular formula C₇H₁₄O, features a terminal hydroxyl group and a triple bond between the sixth and seventh carbon atoms. This unique structure imparts various biological activities, making it a subject of interest in medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, exploring its potential therapeutic properties, mechanisms of action, and relevant research findings.

Antimicrobial Activity

Compounds similar to this compound have shown antimicrobial properties. For instance, derivatives of alkynols are frequently investigated for their efficacy against various pathogens. The presence of the hydroxyl group likely enhances interaction with microbial membranes, potentially disrupting their integrity .

Anticancer Properties

Research indicates that certain derivatives of this compound are being explored for anticancer activities. For example, compounds derived from this alkyne alcohol have been linked to the synthesis of C-16 alkynic fatty acids, which exhibit potent anticancer effects. The mechanism may involve modulation of metabolic pathways and inhibition of cancer cell proliferation.

The biological effects of this compound can be attributed to its ability to participate in various chemical reactions due to the presence of both a triple bond and a hydroxyl group. This reactivity allows it to interact with different molecular targets, including enzymes and receptors. For instance:

- Oxidation : this compound can be oxidized to form 6-heptynoic acid, which may exhibit different biological activities.

- Reduction : It can also be reduced to 6-heptyn-1-amine, potentially altering its interaction with biological systems.

Case Studies

- Synthesis and Evaluation : A study demonstrated that this compound serves as a precursor in synthesizing biologically relevant compounds. For example, its reaction with vinylboronic acid yielded products that were tested for their biological activity .

- Cell Line Studies : In vitro studies involving human cancer cell lines (e.g., HCT116) showed that certain derivatives derived from this compound did not exhibit cytotoxicity at concentrations that would typically induce cell death in other compounds . This suggests a selective action where derivatives may inhibit specific pathways without affecting overall cell viability.

- Endochondral Differentiation : Another investigation assessed the impact of compounds synthesized from this compound on endochondral differentiation in mouse chondrogenic cells (ATDC5). Some derivatives stimulated collagen transcription associated with bone repair processes .

Comparative Analysis with Similar Compounds

| Compound Name | Formula | Notable Features |

|---|---|---|

| 5-Heptyne | C₇H₁₄ | Triple bond at the fifth carbon; differing reactivity |

| 3-Heptanol | C₇H₁₆O | Hydroxyl group at the third carbon; more stable |

| 2-Heptyne | C₇H₁₄ | Triple bond at the second carbon; used in synthesis |

Q & A

Q. What are the recommended synthesis methods for 6-Heptyn-1-ol, and how can reproducibility be ensured?

- Methodological Answer : Synthesis of this compound typically involves alkyne functionalization, such as terminal alkyne protection followed by oxidation. To ensure reproducibility:

- Document reaction conditions (temperature, solvent, catalysts) and stoichiometry in detail.

- Characterize intermediates and final products using NMR (¹H/¹³C), IR, and mass spectrometry.

- For new compounds, provide purity data (e.g., HPLC, elemental analysis). For known compounds, cite prior literature confirming identity .

- Example Workflow :

- Protect the alkyne with a TMS group.

- Perform hydroxylation under controlled pH.

- Deprotect and purify via column chromatography.

Q. What spectroscopic characteristics are critical for confirming this compound’s structure?

- Methodological Answer : Key spectroscopic markers include:

- IR : O-H stretch (~3200–3600 cm⁻¹) and C≡C stretch (~2100–2260 cm⁻¹).

- ¹H NMR : Terminal alkyne proton (δ ~1.8–2.2 ppm), hydroxyl proton (δ ~1.5–2.0 ppm, broad), and methylene/methyl groups.

- ¹³C NMR : Alkyne carbons (δ ~65–85 ppm) and alcohol carbon (δ ~60–70 ppm).

- Cross-validate with theoretical simulations (e.g., DFT) and literature data .

Q. How should researchers address discrepancies in reported physical properties (e.g., boiling point)?

- Methodological Answer :

- Compare experimental conditions (e.g., pressure, purity) across studies.

- Replicate measurements using standardized methods (e.g., ASTM distillation for boiling points).

- Consult authoritative databases (e.g., ECHA, peer-reviewed journals) and validate data through independent trials .

- Example Data :

| Property | Reported Value | Source |

|---|---|---|

| Boiling Point | 231.4 ± 23.0 °C | |

| Flash Point | 106.8 ± 17.3 °C |

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer :

- Use PPE (gloves, goggles) to avoid skin/eye contact (H313, H319 warnings) .

- Store at 4°C (preferably -4°C) to prevent degradation.

- Dispose of waste via certified biohazard contractors to mitigate environmental risks .

Advanced Research Questions

Q. How can contradictions in reactivity data (e.g., solvent-dependent outcomes) be resolved?

- Methodological Answer :

- Perform controlled experiments varying solvent polarity (e.g., DMSO vs. hexane).

- Use kinetic studies to assess reaction rates and intermediate stability.

- Apply statistical models (e.g., ANOVA) to identify significant variables and validate hypotheses .

Q. What computational strategies complement experimental studies of this compound’s reaction mechanisms?

- Methodological Answer :

- Employ Density Functional Theory (DFT) to model transition states and energy barriers.

- Compare calculated spectroscopic data (e.g., NMR shifts) with experimental results.

- Use molecular dynamics simulations to study solvent interactions .

Q. How should kinetic studies be designed to evaluate this compound’s stability under varying pH?

- Methodological Answer :

- Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC/GC-MS.

- Use Arrhenius plots to determine activation energy and shelf-life predictions.

- Report confidence intervals and reproducibility metrics (e.g., ±SD) .

Q. What ethical and data-sharing practices apply to publishing this compound research?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.